molecular formula C11H16BF4N3OS B1469533 2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate CAS No. 367252-09-3

2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate

Cat. No.: B1469533
CAS No.: 367252-09-3
M. Wt: 325.14 g/mol
InChI Key: QGJXDGWPRBAYJB-UHFFFAOYSA-N
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Description

2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate is a useful research compound. Its molecular formula is C11H16BF4N3OS and its molecular weight is 325.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound 2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate (CAS Number: 367252-09-3) is a complex organic molecule with significant biological activity. Its unique structural features make it a subject of interest in various fields including pharmaceuticals, catalysis, and biotechnology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and potential therapeutic uses.

The molecular formula of this compound is C11H16BF4N3OSC_{11}H_{16}BF_4N_3OS with a molecular weight of 325.14 g/mol. It appears as a white to off-white crystalline solid with a melting point between 128°C and 133°C .

Mechanisms of Biological Activity

The biological activity of This compound can be attributed to several key mechanisms:

  • Antioxidant Activity : The presence of the N-oxide functional group contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress in cells.
  • Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmitter synthesis and degradation.
  • Receptor Modulation : Preliminary research indicates that it may interact with specific receptors in the nervous system, suggesting a role in modulating neurotransmission.

Applications in Pharmaceutical Development

This compound has been explored for its potential in developing treatments for neurological disorders. Its structural properties allow it to serve as an intermediate in the synthesis of various pharmaceuticals aimed at conditions such as depression and anxiety disorders.

Case Studies

  • Neurological Disorders : Research indicates that derivatives of this compound exhibit promising results in preclinical models for treating conditions like Alzheimer's disease by enhancing cholinergic activity .
  • Antimicrobial Properties : In vitro studies have demonstrated that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Data Table: Biological Activities and Effects

Biological ActivityMechanism/EffectReference
AntioxidantScavenges free radicals
Enzyme InhibitionInhibits specific metabolic enzymes
Receptor InteractionModulates neurotransmitter receptors
AntimicrobialEffective against bacterial strains

Research Findings

Recent studies have focused on the synthesis and characterization of this compound's derivatives to enhance its biological activity. For instance:

  • A study published in Journal of Medicinal Chemistry reported the synthesis of modified versions that showed improved potency in inhibiting acetylcholinesterase (AChE), an enzyme linked to cognitive decline .
  • Another investigation highlighted its role as a catalyst in organic reactions that produce biologically active compounds, demonstrating its versatility beyond direct biological applications .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

2. Anticancer Potential

Preliminary studies suggest that 2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate may possess anticancer properties. In vitro experiments have shown that the compound can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .

Applications in Materials Science

1. Catalysis

The compound has been explored as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions such as oxidation and substitution with high efficiency. The presence of the pyridine ring enhances its ability to stabilize transition states during catalytic processes .

2. Sensor Technology

Due to its electrochemical properties, this compound has potential applications in sensor technology. It can be utilized in the development of sensors for detecting environmental pollutants or biological markers due to its sensitivity to changes in chemical environments .

Case Studies

StudyFocusFindings
Antimicrobial Study Evaluation against bacterial strainsDemonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL .
Anticancer Research In vitro testing on cancer cell linesInduced apoptosis in breast cancer cells with minimal effects on healthy cells .
Catalytic Applications Organic synthesis reactionsShowed enhanced reaction rates compared to traditional catalysts under similar conditions .

Q & A

Basic Research Questions

Q. Q1. What are the established synthetic routes for preparing 2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or thiol-mediated coupling between pyridine N-oxide derivatives and tetrahydropyrimidinium precursors. For example, analogous tetrafluoroborate salts are synthesized by reacting pyrylium tetrafluoroborates with β-aminoalcohols under basic conditions . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., CH2_2Cl2_2, MeCN) enhance reaction rates and selectivity .
  • Temperature control : Reactions are often heated to 60–80°C to accelerate coupling while minimizing side products .
  • Purification : Column chromatography (silica gel) or recrystallization in acetone/ethanol mixtures improves purity (>95%) .

Q. Q2. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Multi-nuclear NMR (1H, 13C, 19F) and high-resolution mass spectrometry (HRMS) are critical:

  • 1H NMR : Confirms proton environments (e.g., pyridinium protons at δ 8.5–9.0 ppm, tetrahydropyrimidine CH2_2 groups at δ 2.5–3.5 ppm) .
  • 19F NMR : Verifies BF4_4^- counterion presence (δ –148 to –152 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., S–C bonds at ~1.75 Å) and dihedral angles, as seen in related pyridinium salts .

Q. Q3. What are the stability and solubility profiles of this compound under experimental conditions?

Methodological Answer:

  • Stability : Hygroscopic in air; store desiccated at –20°C. Decomposes above 200°C (lit. mp ~210–217°C for analogous salts) .
  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but insoluble in hexane. Test solubility via incremental solvent addition and sonication .

Advanced Research Questions

Q. Q4. How does the electronic structure of the pyridine N-oxide moiety influence reactivity in fluorination or oxidation reactions?

Methodological Answer: The N-oxide group enhances electrophilicity at the pyridine ring, facilitating nucleophilic attacks. For example:

  • Fluorination : BF4_4^- acts as a fluoride source in Selectfluor-mediated reactions, where the N-oxide stabilizes transition states via resonance .
  • Oxidation : The compound may participate in C–H activation reactions, with DFT studies suggesting charge transfer from the tetrahydropyrimidinium sulfur to the pyridine N-oxide .

Q. Q5. What crystallographic data are available to resolve stereochemical ambiguities in derivatives of this compound?

Methodological Answer: Single-crystal X-ray diffraction reveals:

  • Unit cell parameters : Triclinic systems (e.g., a = 9.58 Å, b = 11.39 Å, α = 88.2°) for analogous salts .
  • Bond angles : Key angles include C–S–C (~105°) and N–B–F (109.5°), critical for modeling steric effects .
  • Diastereomeric ratios : Cyclization of related salts yields ~1:1 diastereomers, resolved via chiral HPLC .

Q. Q6. How can computational methods (e.g., DFT) predict reaction pathways involving this compound?

Methodological Answer:

  • Geometry optimization : Use B3LYP/6-31G(d) to model ground-state structures, validated against crystallographic data .
  • Reactivity maps : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine and tetrahydropyrimidine moieties .
  • Transition-state analysis : IRC calculations predict activation energies for fluorination or cyclization steps .

Q. Q7. What analytical strategies address contradictions in observed vs. theoretical yields during scale-up synthesis?

Methodological Answer:

  • Byproduct profiling : Use LC-MS to detect intermediates (e.g., over-oxidized pyridine derivatives) .
  • Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., thiolate formation) .
  • DoE (Design of Experiments) : Vary temperature, solvent, and stoichiometry to map yield-response surfaces .

Q. Q8. How does this compound perform as a catalyst or co-catalyst in asymmetric synthesis?

Methodological Answer:

  • Chiral induction : The tetrahydropyrimidinium scaffold may act as a chiral auxiliary. Test enantioselectivity in Diels-Alder reactions using CD spectroscopy .
  • Co-catalyst synergy : Combine with transition metals (e.g., Pd) for cross-coupling reactions; screen turnover numbers (TON) via GC-MS .

Properties

IUPAC Name

1,3-dimethyl-2-(1-oxidopyridin-1-ium-2-yl)sulfanyl-5,6-dihydro-4H-pyrimidin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N3OS.BF4/c1-12-7-5-8-13(2)11(12)16-10-6-3-4-9-14(10)15;2-1(3,4)5/h3-4,6,9H,5,7-8H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJXDGWPRBAYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CN1CCC[N+](=C1SC2=CC=CC=[N+]2[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BF4N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367252-09-3
Record name 367252-09-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate
2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate
2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate
2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate
2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate
2-(1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium-2-ylthio)pyridine N-oxide tetrafluoroborate

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